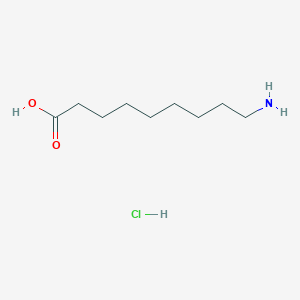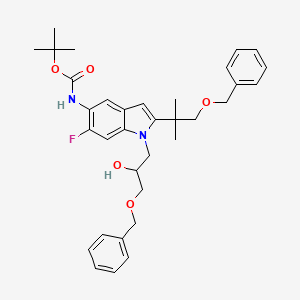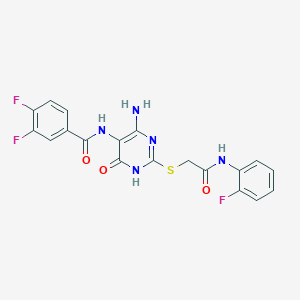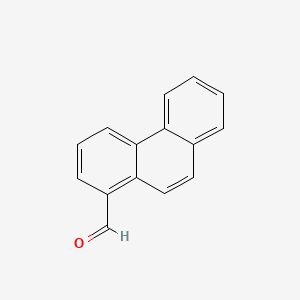
Phenanthrene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenanthrene-1-carbaldehyde is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by a phenanthrene backbone with an aldehyde functional group attached to the first carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenanthrene-1-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of phenanthrene using the Vilsmeier-Haack reaction, where phenanthrene reacts with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale formylation reactions, utilizing optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Phenanthrene-1-carbaldehyde undergoes various chemical reactions, including:
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Grignard reagents or organolithium compounds for nucleophilic addition.
Major Products:
Oxidation: Phenanthrene-1-carboxylic acid.
Reduction: Phenanthrene-1-methanol.
Substitution: Various phenanthrene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Phenanthrene-1-carbaldehyde has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of phenanthrene-1-carbaldehyde involves its interaction with various molecular targets. For instance, it has been shown to inhibit certain enzymes, such as topoisomerase II, which is crucial for DNA replication and cell division . This inhibition can lead to cytotoxic effects, making it a potential candidate for anticancer therapies. Additionally, its interaction with ion channels in cardiomyocytes has been studied, revealing its impact on cardiac excitability .
Comparación Con Compuestos Similares
Phenanthrene-1-carbaldehyde can be compared with other similar compounds, such as:
Phenanthrene: The parent hydrocarbon without the aldehyde group.
Phenanthrene-9-carbaldehyde: Another aldehyde derivative with the functional group at a different position.
1,10-Phenanthroline: A heterocyclic analog with nitrogen atoms replacing carbon atoms at specific positions.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its position-specific functional group allows for targeted chemical modifications and interactions with biological molecules.
Propiedades
Número CAS |
77468-40-7 |
|---|---|
Fórmula molecular |
C15H10O |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
phenanthrene-1-carbaldehyde |
InChI |
InChI=1S/C15H10O/c16-10-12-5-3-7-15-13-6-2-1-4-11(13)8-9-14(12)15/h1-10H |
Clave InChI |
RGHWXPPXQQVOKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C(C=CC=C32)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


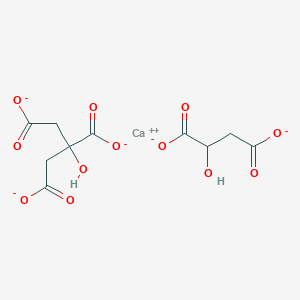

![2-[(1-benzyl-1H-pyridin-1-ium-4-ylidene)methyl]-5,6-dimethoxy-3H-inden-1-olate;bromide](/img/structure/B14123669.png)
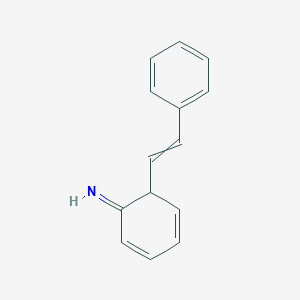
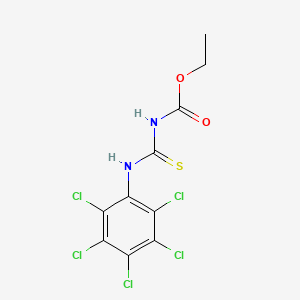

![(2Z)-2-cyano-N-(6-methoxypyridin-3-yl)-2-[2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]ethanamide](/img/structure/B14123685.png)
![1-(4-ethenylbenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14123687.png)
![8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14123688.png)
![N-[(4-phenylmethoxyphenyl)methylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide](/img/structure/B14123700.png)
